Cas no 2680795-06-4 (2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid)

2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid
- 2680795-06-4
- EN300-28281669
- 2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid
-
- インチ: 1S/C9H7F3N2O4/c1-18-6-5(7(15)16)2-4(3-13-6)14-8(17)9(10,11)12/h2-3H,1H3,(H,14,17)(H,15,16)
- InChIKey: GZZLKVFMELZEGO-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC1=CN=C(C(C(=O)O)=C1)OC)=O)(F)F
計算された属性
- せいみつぶんしりょう: 264.03579120g/mol
- どういたいしつりょう: 264.03579120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 88.5Ų
2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28281669-2.5g |
2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid |
2680795-06-4 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-28281669-1g |
2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid |
2680795-06-4 | 1g |
$557.0 | 2023-09-09 | ||
Enamine | EN300-28281669-10.0g |
2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid |
2680795-06-4 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-28281669-5.0g |
2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid |
2680795-06-4 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-28281669-0.5g |
2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid |
2680795-06-4 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
Enamine | EN300-28281669-10g |
2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid |
2680795-06-4 | 10g |
$2393.0 | 2023-09-09 | ||
Enamine | EN300-28281669-1.0g |
2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid |
2680795-06-4 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-28281669-0.05g |
2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid |
2680795-06-4 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-28281669-0.1g |
2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid |
2680795-06-4 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-28281669-0.25g |
2-methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid |
2680795-06-4 | 95.0% | 0.25g |
$513.0 | 2025-03-19 |
2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acidに関する追加情報
Introduction to 2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid (CAS No. 2680795-06-4)
2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid, identified by its CAS number 2680795-06-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and utility in medicinal chemistry. The unique structural features of this compound, particularly the presence of a methoxy group at the 2-position and a 2,2,2-trifluoroacetamide moiety at the 5-position, contribute to its distinct chemical properties and potential applications in drug discovery and development.
The synthesis and characterization of 2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid have been subjects of extensive research due to its potential as a key intermediate in the preparation of more complex pharmacophores. The trifluoroacetamide group introduces a high degree of lipophilicity and metabolic stability, making it an attractive component in the design of bioactive molecules. Furthermore, the methoxy group enhances solubility and interacts favorably with biological targets, thereby improving the overall pharmacokinetic profile of derived compounds.
In recent years, there has been growing interest in pyridine-based compounds for their role in modulating various biological pathways. Studies have demonstrated that pyridine derivatives can serve as scaffolds for developing drugs targeting neurological disorders, inflammatory diseases, and cancer. The specific arrangement of functional groups in 2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid makes it a promising candidate for further exploration in this context.
One of the most compelling aspects of this compound is its potential application in the synthesis of enzyme inhibitors. The trifluoroacetamide moiety is known to enhance binding affinity to enzyme active sites due to its ability to form hydrogen bonds and hydrophobic interactions. This feature has been exploited in the development of inhibitors for enzymes such as kinases and proteases, which are critical targets in therapeutic intervention. Preliminary studies have indicated that derivatives of 2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid exhibit inhibitory activity against certain kinases with high selectivity.
The role of fluorine atoms in pharmaceuticals cannot be overstated. The introduction of fluorine into organic molecules often leads to improved pharmacological properties, including enhanced binding affinity, metabolic stability, and oral bioavailability. The 2,2,2-trifluoroacetamide group in CAS No. 2680795-06-4 leverages these advantages, making it a valuable component in drug design. Researchers have utilized this moiety to develop molecules with prolonged half-lives and reduced susceptibility to degradation by metabolic enzymes.
Advances in computational chemistry have further facilitated the exploration of 2-Methoxy-5-(2,2,2-trifluoroacetamido)pyridine-3-carboxylic acid as a building block for novel therapeutics. Molecular modeling studies have revealed that this compound can adopt multiple conformations that are favorable for binding to biological targets. These insights have guided the design of analogs with optimized pharmacokinetic profiles and improved therapeutic efficacy.
The chemical reactivity of CAS No. 2680795-06-4 also makes it a versatile intermediate for synthetic chemists. The carboxylic acid group at the 3-position allows for further functionalization via esterification or amidation reactions, enabling the creation of a wide range of derivatives with tailored properties. This flexibility has been instrumental in developing libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for drug development.
In conclusion, 2680795-06-4 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. The combination of a methoxy group and a trifluoroacetamide moiety provides an optimal balance of lipophilicity and metabolic stability, making it an ideal candidate for further exploration in drug discovery. As research continues to uncover new therapeutic targets and methodologies, 2680795-06-4 is poised to play a crucial role in the development of next-generation pharmaceuticals.
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